molecular formula C13H12N2OS B13683346 6-Methyl-4-(5-methylfuran-2-yl)benzo[d]thiazol-2-amine

6-Methyl-4-(5-methylfuran-2-yl)benzo[d]thiazol-2-amine

Cat. No.: B13683346
M. Wt: 244.31 g/mol
InChI Key: CQUBMNAFXFAFQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-4-(5-methylfuran-2-yl)benzo[d]thiazol-2-amine is a heterocyclic compound that features a benzothiazole core with a furan ring and methyl substituents. Benzothiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-(5-methylfuran-2-yl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 6-Methyl-4-(5-methylfuran-2-yl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Properties

Molecular Formula

C13H12N2OS

Molecular Weight

244.31 g/mol

IUPAC Name

6-methyl-4-(5-methylfuran-2-yl)-1,3-benzothiazol-2-amine

InChI

InChI=1S/C13H12N2OS/c1-7-5-9(10-4-3-8(2)16-10)12-11(6-7)17-13(14)15-12/h3-6H,1-2H3,(H2,14,15)

InChI Key

CQUBMNAFXFAFQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=C3C(=CC(=C2)C)SC(=N3)N

Origin of Product

United States

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